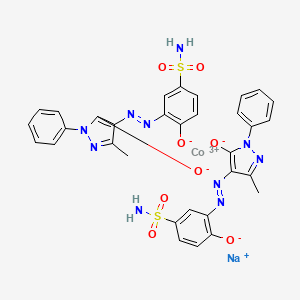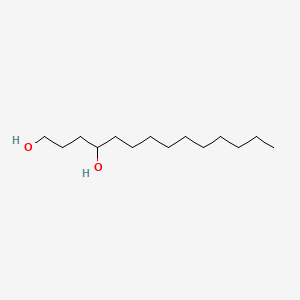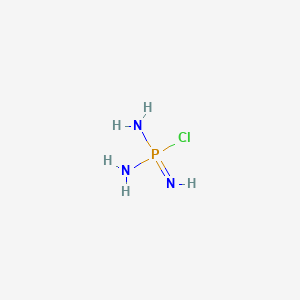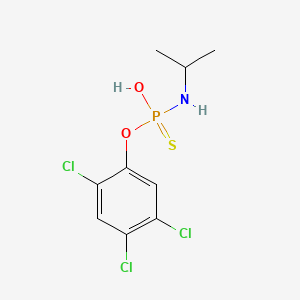
Dowco 133
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dowco 133, also known by its chemical name (1-Methylethyl)phosphoramidothioic acid O-(2,4,5-trichlorophenyl) ester, is an organophosphorus compound. It is primarily used as an insecticide due to its potent activity against a wide range of insect pests .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dowco 133 involves the reaction of isopropyl phosphorochloridothioate with 2,4,5-trichlorophenol. The reaction typically occurs in the presence of a base such as sodium hydroxide, which facilitates the formation of the ester bond between the phosphorochloridothioate and the phenol .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Dowco 133 undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form 2,4,5-trichlorophenol and isopropyl phosphorothioic acid.
Oxidation: It can be oxidized to form corresponding oxon derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the phosphorus atom.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: 2,4,5-trichlorophenol and isopropyl phosphorothioic acid.
Oxidation: Oxon derivatives of this compound.
Substitution: Various substituted phosphorothioates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dowco 133 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of organophosphorus esters.
Biology: Investigated for its effects on insect physiology and biochemistry.
Medicine: Studied for its potential use in developing new insecticides with improved safety profiles.
Industry: Applied in agricultural settings to control insect pests, contributing to increased crop yields
Wirkmechanismus
Dowco 133 exerts its insecticidal effects by inhibiting acetylcholinesterase, an enzyme crucial for the proper functioning of the nervous system in insects. By binding to the active site of acetylcholinesterase, this compound prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. This results in continuous nerve signal transmission, causing paralysis and eventually death of the insect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorpyrifos: Another organophosphorus insecticide with a similar mechanism of action.
Diazinon: Shares structural similarities and is also used as an insecticide.
Malathion: Another organophosphorus compound used for pest control.
Uniqueness
Dowco 133 is unique in its specific structural configuration, which imparts distinct physicochemical properties and biological activity. Its high potency and effectiveness against a broad spectrum of insect pests make it a valuable tool in pest management .
Eigenschaften
CAS-Nummer |
35944-83-3 |
|---|---|
Molekularformel |
C9H11Cl3NO2PS |
Molekulargewicht |
334.6 g/mol |
IUPAC-Name |
N-[hydroxy-(2,4,5-trichlorophenoxy)phosphinothioyl]propan-2-amine |
InChI |
InChI=1S/C9H11Cl3NO2PS/c1-5(2)13-16(14,17)15-9-4-7(11)6(10)3-8(9)12/h3-5H,1-2H3,(H2,13,14,17) |
InChI-Schlüssel |
IFPRLVXXXTYJQS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NP(=S)(O)OC1=CC(=C(C=C1Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


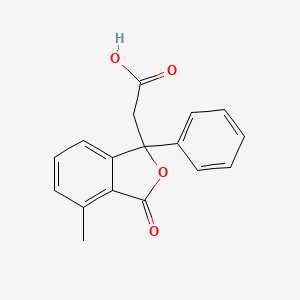

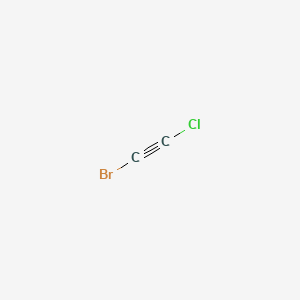
![1-[(2-Hydroxyphenyl)methyl]-3H-xanthen-3-one](/img/structure/B14686003.png)
![3-[(2-Azidobenzoyl)oxy]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B14686016.png)

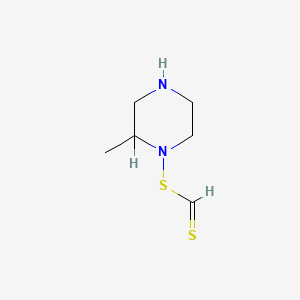
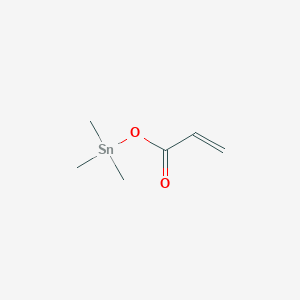
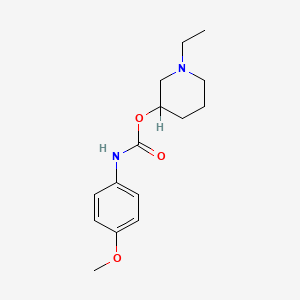
![1-Oxa-4-thiaspiro[4.5]decan-2-one, 4-oxide](/img/structure/B14686050.png)

